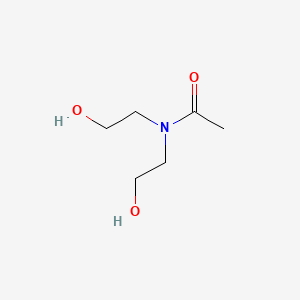







|
REACTION_CXSMILES
|
[NH:1]([CH2:5][CH2:6][OH:7])[CH2:2][CH2:3][OH:4].[C:8](OC(=O)C)(=[O:10])[CH3:9]>O1CCCC1>[OH:4][CH2:3][CH2:2][N:1]([CH2:5][CH2:6][OH:7])[C:8](=[O:10])[CH3:9]
|


|
Name
|
|
|
Quantity
|
315 g
|
|
Type
|
reactant
|
|
Smiles
|
N(CCO)CCO
|
|
Name
|
|
|
Quantity
|
500 g
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
310 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The temperature was kept below 5° C. with the aid of a cooling bath
|
|
Type
|
ADDITION
|
|
Details
|
When, after the dropwise addition
|
|
Type
|
TEMPERATURE
|
|
Details
|
exothermic heat
|
|
Type
|
TEMPERATURE
|
|
Details
|
heating
|
|
Type
|
CUSTOM
|
|
Details
|
was slowly carried out to 100° C
|
|
Type
|
CUSTOM
|
|
Details
|
Tetrahydrofuran and acetic acid were removed under vacuum
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
OCCN(C(C)=O)CCO
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |